1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene
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Overview
Description
1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene is an organic compound with the molecular formula C13H19BrO4. It is a brominated aromatic compound with a complex ether side chain. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene typically involves the bromination of a precursor compound. One common method is the bromination of 4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile in a substitution reaction. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used. For example, using NaOH would yield 4-(2-(2-methoxyethoxy)ethoxy)-2-methylphenol.
Oxidation: Products include 4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzaldehyde or 4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzoic acid.
Reduction: The major product is 4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene.
Scientific Research Applications
1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of compounds with ether linkages.
Biology: Employed in the study of biological systems where brominated compounds are used as probes or markers.
Medicine: Investigated for potential pharmaceutical applications, including as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group. This facilitates nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, although specific molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(2-methoxyethoxy)benzene: A simpler analog with a shorter ether chain.
1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)benzene: Similar structure but lacks the methyl group on the benzene ring.
1-Bromo-2-(2-methoxyethoxy)ethane: A non-aromatic compound with a similar ether chain.
Uniqueness
1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene is unique due to its combination of a brominated aromatic ring and a long ether side chain. This structure provides specific reactivity and solubility properties that are advantageous in various chemical syntheses and applications .
Properties
IUPAC Name |
1-bromo-4-[2-(2-methoxyethoxy)ethoxy]-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO3/c1-10-9-11(3-4-12(10)13)16-8-7-15-6-5-14-2/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARWSRXXPKCYAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOCCOC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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